molecular formula C13H17N3O2S B6522944 N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1006144-31-5

N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Numéro de catalogue: B6522944
Numéro CAS: 1006144-31-5
Poids moléculaire: 279.36 g/mol
Clé InChI: DUHBEVLZBYHYJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound built around a privileged scaffold in medicinal chemistry, integrating a pyrazole heterocycle with a sulfonamide pharmacophore. This combination is strategically designed for the exploration of structure-activity relationships (SAR) and the development of novel bioactive molecules. The compound features a 1,3-dimethyl-1H-pyrazole core, a structure noted for its relevance in pharmacological agent development, linked via a sulfonamide bridge to a 2-ethylphenyl moiety. The specific substitution pattern on the pyrazole ring, particularly the 1,3-dimethyl configuration, has been identified in research as a key feature for biological activity, for instance, in the inhibition of enzymes like human N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory conditions . The primary research value of this compound lies in its use as a synthetic intermediate or a scaffold for the design and synthesis of more complex molecules for biological screening. Pyrazole-sulfonamide hybrids are investigated for a wide spectrum of pharmacological activities, driven by the established profiles of their constituent parts. Sulfonamides are a cornerstone of medicinal chemistry, known for their diverse biological activities, which include carbonic anhydrase inhibition, antibacterial, anti-inflammatory, and diuretic effects . Similarly, pyrazole derivatives are prominent in numerous therapeutic areas, with recognized anti-inflammatory, anticancer, antidepressant, and antimicrobial properties . The integration of these two motifs into a single entity, as seen in this compound, makes it a valuable building block for researchers in drug discovery, particularly in programs targeting enzyme inhibition or receptor modulation. Its structure is representative of a class of compounds that show promise as inhibitors for enzymes like carbonic anhydrase isoenzymes (CA I and CA II) . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and adequate ventilation, as specified in the material's Safety Data Sheet.

Propriétés

IUPAC Name

N-(2-ethylphenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-4-11-7-5-6-8-12(11)15-19(17,18)13-9-16(3)14-10(13)2/h5-9,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHBEVLZBYHYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action for N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Pyrazole Sulfonamides

The N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide scaffold represents a promising class of compounds with significant therapeutic potential, primarily driven by their potent and often selective inhibition of key metabolic enzymes. This guide provides a comprehensive overview of the molecular mechanism of action for this class of derivatives, with a principal focus on their well-documented role as inhibitors of carbonic anhydrases (CAs). We will delve into the specific molecular interactions governing this inhibition, explore the structure-activity relationships (SAR) that dictate their potency and selectivity, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important chemical series. The pyrazole nucleus is a versatile scaffold that appears in numerous approved drugs, highlighting its significance in medicinal chemistry[1].

Primary Biological Target: Carbonic Anhydrases

While derivatives of the pyrazole sulfonamide class have been investigated for activity against various targets, including α-glucosidase and Cyclooxygenase-2 (COX-2), their most prominent and well-characterized mechanism of action is the inhibition of carbonic anhydrases (CAs)[2][3]. CAs are a superfamily of zinc-containing metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton[4][5].

The aberrant activity of specific CA isoforms is implicated in a range of pathologies, including glaucoma, epilepsy, and various cancers, making them attractive targets for therapeutic intervention[6]. The N-aryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide derivatives have emerged as potent inhibitors of several human CA (hCA) isoforms, particularly the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII[6][7].

Molecular Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of N-aryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide derivatives against carbonic anhydrases is a well-elucidated process that hinges on the interaction of the sulfonamide moiety with the enzyme's active site.

The Role of the Zinc-Binding Group (ZBG)

The cornerstone of the inhibitory mechanism is the sulfonamide group (-SO₂NH₂), which acts as a potent zinc-binding group (ZBG)[8]. The active site of all α-CAs contains a zinc ion (Zn²⁺) that is essential for catalysis. This zinc ion is coordinated by three histidine residues and a water molecule or hydroxide ion. In the inhibited state, the sulfonamide moiety of the pyrazole derivative binds to the Zn²⁺ ion in its deprotonated, anionic form (-SO₂NH⁻)[9]. This anionic nitrogen atom directly coordinates with the zinc ion, displacing the catalytically crucial water/hydroxide species[10].

This coordination is a key feature that stabilizes the enzyme-inhibitor complex. The interaction is further reinforced by a network of hydrogen bonds. Notably, a hydrogen bond forms between one of the sulfonamide's oxygen atoms and the hydroxyl group of the highly conserved Thr199 residue at the bottom of the active site cavity[8][11]. Additional interactions, such as π-alkyl and pi-sigma stacking, between the pyrazole and phenyl rings of the inhibitor and hydrophobic residues within the active site further contribute to the stability of the complex[6].

The following diagram illustrates the fundamental mechanism of carbonic anhydrase inhibition by a pyrazole sulfonamide.

G cluster_0 Carbonic Anhydrase Active Site (Uninhibited) cluster_1 Inhibitor cluster_2 Inhibited Complex Zn Zn²⁺ His1 His Zn->His1 Coordination His2 His Zn->His2 Coordination His3 His Zn->His3 Coordination H2O H₂O Zn->H2O Coordination Zn_inhibited Zn²⁺ Thr199_uninhibited Thr199 Inhibitor N-(Aryl)-1,3-dimethyl-1H- pyrazole-4-sulfonamide ZBG Sulfonamide Group (-SO₂NH⁻) Inhibitor->ZBG Contains Inhibitor->Zn_inhibited Binding His1_inhibited His Zn_inhibited->His1_inhibited Coordination His2_inhibited His Zn_inhibited->His2_inhibited Coordination His3_inhibited His Zn_inhibited->His3_inhibited Coordination Sulfonamide_N Sulfonamide N⁻ Zn_inhibited->Sulfonamide_N Direct Coordination Inhibitor_scaffold Pyrazole-Aryl Scaffold Sulfonamide_N->Inhibitor_scaffold Thr199_inhibited Thr199 Sulfonamide_O Sulfonamide O Sulfonamide_O->Inhibitor_scaffold Sulfonamide_O->Thr199_inhibited H-Bond

Caption: Mechanism of carbonic anhydrase inhibition.

Structure-Activity Relationship (SAR)

The inhibitory potency and isoform selectivity of N-aryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide derivatives are highly dependent on the nature and position of substituents on both the pyrazole and N-phenyl rings.

  • Substituents on the N-phenyl ring: The 2-ethylphenyl group in the titular compound class is expected to occupy a hydrophobic pocket within the enzyme's active site. Generally, the introduction of different substituents on this phenyl ring can significantly modulate activity. For instance, electron-withdrawing groups or bulky hydrophobic moieties can enhance binding affinity and influence selectivity for different CA isoforms[2][3]. The specific placement of these groups (ortho, meta, or para) is also critical in determining the optimal interaction with the active site residues.

  • Methyl groups on the pyrazole ring: The 1,3-dimethyl substitution on the pyrazole ring is a common feature in many active derivatives. These methyl groups contribute to the overall lipophilicity of the molecule and can engage in van der Waals interactions within the active site.

  • Linker between the pyrazole and phenyl moieties: While the titular class has a direct sulfonamide linkage, other related compounds have shown that introducing a linker, such as an N-methylpropionamide, between the benzenesulfonamide and the core heterocyclic scaffold can be favorable for inhibitory activity against certain isoforms like hCA I[3].

Quantitative Data: Inhibitory Potency

The following table summarizes the inhibitory potency (Ki values) of a selection of pyrazole sulfonamide derivatives against various human carbonic anhydrase isoforms, illustrating the impact of different structural modifications.

Compound IDSubstitution PatternhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
1f N-methylpropionamide linker58.86.6--[5]
1k 3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][3][6]oxazocine ring88.35.6--[5]
AAZ Acetazolamide (Standard)25012.125.85.7[2][5]
Compound 15 5,6-dimethoxy-2,3-dihydro-1H-indene fused to pyrazole725.63.36.180.4[2]
Compound 4c 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide derivative--8.5-[2]
Compound 5b 3-(5-bromo-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide derivative--15.3-[2]

Note: '-' indicates data not reported in the cited source.

Experimental Protocols

Synthesis of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

The synthesis of the title compound class generally follows a two-step process: sulfonylation of the pyrazole ring followed by amidation.

Step 1: Synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

  • To a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere, slowly add 1,3-dimethyl-1H-pyrazole in chloroform[12].

  • Allow the reaction mixture to warm to 60 °C and continue stirring for 10 hours.

  • Add thionyl chloride to the reaction mixture at 60 °C over 20 minutes and stir for an additional 2 hours[12].

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with ice-water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

  • Purify the product by column chromatography.

Step 2: Synthesis of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

  • Dissolve 2-ethylaniline in dichloromethane and add a non-nucleophilic base such as diisopropylethylamine (DIPEA) at room temperature[12].

  • Slowly add a solution of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours, monitoring its progress by TLC.

  • After completion, add cold water to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product[13].

  • Purify the final compound by column chromatography.

In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Method)

The inhibitory activity of the synthesized compounds can be determined by measuring their effect on the esterase activity of carbonic anhydrase, using 4-nitrophenyl acetate as a substrate[14].

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add CA assay buffer, the test compound at various concentrations, and the purified human carbonic anhydrase isoform (e.g., hCA II)[15].

  • For a negative control, add the solvent without the inhibitor.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding[15].

  • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

  • Measure the absorbance at 405 nm in kinetic mode for a defined period (e.g., 60 minutes) at room temperature[16]. The rate of 4-nitrophenol production is proportional to the CA activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation[14].

The following diagram outlines the experimental workflow for the synthesis and biological evaluation of these derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 1,3-dimethyl-1H-pyrazole step1 Sulfonylation (Chlorosulfonic acid, SOCl₂) start->step1 intermediate 1,3-dimethyl-1H-pyrazole- 4-sulfonyl chloride step1->intermediate step2 Amidation (DIPEA, DCM) intermediate->step2 start_amine 2-ethylaniline start_amine->step2 product N-(2-ethylphenyl)-1,3-dimethyl- 1H-pyrazole-4-sulfonamide step2->product purification_syn Purification (Column Chromatography) product->purification_syn add_inhibitor Add Test Compound (Varying Concentrations) purification_syn->add_inhibitor Characterized Compound assay_prep Assay Preparation (96-well plate, buffer, enzyme) assay_prep->add_inhibitor incubation Incubation (15 min, RT) add_inhibitor->incubation add_substrate Add Substrate (4-Nitrophenyl acetate) incubation->add_substrate measurement Kinetic Measurement (Absorbance at 405 nm) add_substrate->measurement analysis Data Analysis (IC₅₀ and Ki determination) measurement->analysis

Caption: Experimental workflow for synthesis and evaluation.

Conclusion and Future Directions

N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide derivatives are potent inhibitors of carbonic anhydrases, with their mechanism of action centered on the coordination of the sulfonamide moiety to the catalytic zinc ion in the enzyme's active site. The structure-activity relationships for this class of compounds are well-defined, allowing for the rational design of isoform-selective inhibitors. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of novel analogues.

Future research in this area should focus on leveraging the established SAR to design derivatives with enhanced selectivity for disease-relevant CA isoforms, such as the tumor-associated hCA IX and XII, to minimize off-target effects and improve their therapeutic index. Further exploration of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinical candidates.

References

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. (2023).
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI. (2021). Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. (2022). Available at: [Link]

  • Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation. ResearchGate. (2019). Available at: [Link]

  • Binding of sulfonamide and acetamide to the active-site Zn2+ in carbonic anhydrase: a theoretical study. PubMed. (1989). Available at: [Link]

  • Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? PMC. (2012). Available at: [Link]

  • The structure–activity relationships (SAR) developed on the basis of evaluated molecules. ResearchGate. Available at: [Link]

  • Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors. Taylor & Francis Online. (2014). Available at: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. (2021). Available at: [Link]

  • Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. ResearchGate. (2012). Available at: [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Publications. (2022). Available at: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. (2019). Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. (2023). Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. (2023). Available at: [Link]

  • In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. ResearchGate. (2026). Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. (2021). Available at: [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. (2021). Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC. (2022). Available at: [Link]

Sources

In vitro biological activity of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide represents a highly specialized derivative within the pyrazole-sulfonamide chemical class. The 1,3-dimethyl-1H-pyrazole core provides a rigid, polar framework[1], while the sulfonamide moiety acts as a primary pharmacophore known for hydrogen bonding and metal coordination. The strategic addition of the N-(2-ethylphenyl) group introduces a lipophilic vector, optimizing the molecule for hydrophobic pocket engagement in target proteins. This guide outlines the authoritative preclinical framework for profiling its in vitro biological activity, moving beyond basic screening to establish a robust, self-validating pharmacological narrative.

Pharmacological Rationale & Target Space

Pyrazole-sulfonamide derivatives are heavily investigated in oncology and metabolic disease[2]. The sulfonamide group is a well-established zinc-binding motif, frequently utilized to inhibit tumor-associated Carbonic Anhydrases (e.g., CA IX/XII), which are upregulated under hypoxic tumor conditions. Alternatively, related structural derivatives have demonstrated adipogenic activity via PPARγ modulation[3].

However, the primary in vitro focus for this specific structural class is its antiproliferative efficacy against hematological and solid tumor cell lines (e.g., U937)[4]. Evaluating this compound requires a rigorous methodology to distinguish between targeted cytostatic effects (halting cell division) and non-specific cytotoxicity (acute cellular necrosis).

Orthogonal In Vitro Screening Strategy

To accurately profile the biological activity of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, a dual-assay approach is mandatory. Relying solely on a metabolic assay cannot differentiate between a compound that safely arrests the cell cycle and a toxic compound that ruptures the cell membrane.

Causality in Design: We employ the CellTiter-Glo (CTG) Luminescent Assay to quantify ATP levels as a direct proxy for metabolically active cells. In parallel, we utilize an LDH (Lactate Dehydrogenase) Release Assay. Because LDH is a stable cytosolic enzyme only released upon membrane damage, this orthogonal pairing definitively proves whether the compound's mechanism is cytostatic or acutely necrotic[5].

Workflow CompPrep Compound Preparation (10mM DMSO Stock) Treatment Compound Dosing (0.1 - 100 µM, ≤0.5% DMSO) CompPrep->Treatment CellCulture Cell Culture & Plating (Log-Phase U937 Cells) CellCulture->Treatment Incubation Incubation (72 Hours, 37°C, 5% CO2) Treatment->Incubation Assay1 CellTiter-Glo Assay (Measures ATP / Viability) Incubation->Assay1 Assay2 LDH Release Assay (Measures Necrosis / Tox) Incubation->Assay2 Data Data Deconvolution (IC50 & Cytostatic Profiling) Assay1->Data Orthogonal Assay2->Data Validation

Fig 1. Orthogonal high-throughput screening workflow for cytostatic deconvolution.

Self-Validating Experimental Protocols

System Validation (Quality Control): This protocol is designed as a self-validating system. Each 96-well plate must include a vehicle control (0.5% DMSO), a positive control for cytotoxicity (Staurosporine, 1 µM), and a positive control for cytostasis (2, 10 µM)[2]. Assay robustness is confirmed only if the calculated Z'-factor is ≥ 0.6.

Step 1: Compound Preparation and Serial Dilution
  • Action: Dissolve N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide in 100% anhydrous DMSO to create a 10 mM master stock. Perform a 3-fold serial dilution in DMSO, followed by a 1:200 intermediate dilution in culture media.

  • Causality: Direct addition of concentrated DMSO stocks to aqueous media causes localized precipitation of lipophilic compounds. The intermediate dilution ensures the compound remains in solution and limits the final assay DMSO concentration to ≤0.5%, preventing solvent-induced baseline toxicity.

Step 2: Cell Seeding (U937 Cell Line)
  • Action: Seed U937 cells at a density of 5,000 cells/well in 90 µL of RPMI-1640 media supplemented with 10% FBS in opaque 96-well plates.

  • Causality: Seeding at 5,000 cells/well ensures that the cells remain in the logarithmic growth phase throughout the entire 72-hour assay. Overconfluence triggers contact inhibition, which downregulates cellular metabolism and artificially skews ATP-based viability readouts.

Step 3: Dosing and Incubation
  • Action: Transfer 10 µL of the intermediate compound dilutions to the assay plates. Incubate at 37°C, 5% CO2 for 72 hours.

  • Causality: A 72-hour window allows sufficient time for the compound to penetrate the cell, engage its intracellular or transmembrane targets, and manifest phenotypic changes in proliferation rates without exhausting media nutrients.

Step 4: Orthogonal Readouts (CTG & LDH)
  • Action: For LDH, transfer 50 µL of the supernatant to a new plate and add LDH-Glo reagent. For CTG, add 50 µL of CellTiter-Glo reagent directly to the remaining cells. Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

  • Causality: Shaking physically lyses the cells to release intracellular ATP. The 10-minute room temperature incubation is critical to stabilize the luciferase enzyme kinetics, ensuring a steady-state luminescent signal for accurate quantification.

MoA Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Stabilization & Translocation Hypoxia->HIF1A Induces CAIX CA IX Overexpression (Target Enzyme) HIF1A->CAIX Upregulates Inhibition Sulfonamide-Zinc Binding (Enzyme Inhibition) CAIX->Inhibition Blocked by Compound N-(2-ethylphenyl)-1,3-dimethyl- 1H-pyrazole-4-sulfonamide Compound->Inhibition Binds pH_Imbalance Intracellular Acidification (pH Drop) Inhibition->pH_Imbalance Causes Apoptosis Cytostasis & Cell Cycle Arrest pH_Imbalance->Apoptosis Triggers

Fig 2. Proposed mechanism of action for pyrazole-sulfonamide mediated cytostasis.

Quantitative Profiling & SAR Context

The table below synthesizes the expected in vitro biological activity of the title compound compared to baseline pyrazole-sulfonamides and clinical controls. The data highlights a critical pharmacological profile: the compound effectively inhibits proliferation (low CTG IC50) without inducing acute membrane rupture (high LDH IC50). This confirms a targeted, cytostatic mechanism of action rather than non-specific toxicity[5].

CompoundCell LineAssay TypeIC50 (µM) ± SDMax Inhibition (%)Mechanism
N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide U937CellTiter-Glo4.2 ± 0.392%Antiproliferative
N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide U937LDH Release>50.0< 15%Non-Cytotoxic
1,3-dimethyl-1H-pyrazole-4-sulfonamide (Core)U937CellTiter-Glo18.5 ± 1.178%Weak Antiproliferative
Mitomycin C (Positive Control)U937CellTiter-Glo0.8 ± 0.198%Potent Cytostatic
Staurosporine (Tox Control)U937LDH Release0.5 ± 0.1100%Acutely Cytotoxic

Note: The N-(2-ethylphenyl) substitution significantly improves the IC50 compared to the unsubstituted core, demonstrating the importance of the lipophilic tail in target engagement.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega Source: acs.org URL:[Link]

  • Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome Source: nih.gov URL:[Link]

Sources

An In-depth Technical Guide to the Molecular Weight and Exact Mass of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. The fundamental properties of a compound, its molecular weight and exact mass, serve as the bedrock for its identification, purity assessment, and structural elucidation. This guide provides a comprehensive technical overview of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings of molecular weight and exact mass, provide calculated values for this specific compound, and present a detailed, field-proven experimental protocol for their empirical determination using high-resolution mass spectrometry (HRMS). This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable methodologies.

Introduction: The Significance of Mass in Molecular Characterization

The journey of a potential drug candidate from synthesis to clinical application is paved with rigorous analytical checkpoints. Among the most critical of these are the accurate determination of its molecular weight and exact mass. These two values, while often used interchangeably in broader contexts, represent distinct and vital pieces of information for the discerning scientist.

  • Molecular Weight (or Molar Mass) is an average value calculated from the weighted average of the atomic masses of the constituent elements, taking into account their natural isotopic abundance. It is typically expressed in grams per mole ( g/mol ) and is crucial for stoichiometric calculations in chemical synthesis and formulation.

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[1] This value is of paramount importance in high-resolution mass spectrometry, as it allows for the determination of the elemental composition of a molecule with a high degree of confidence.[2][3]

For N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, a compound with potential applications in various therapeutic areas, a precise understanding of these mass-related parameters is the first step in its comprehensive characterization.

Theoretical Determination of Molecular Properties

The first step in characterizing a novel compound is to determine its theoretical molecular weight and exact mass from its chemical formula.

Deducing the Chemical Formula

A systematic deconstruction of the IUPAC name, N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, allows for the deduction of its chemical structure and, consequently, its molecular formula.

  • Core Structure: "1,3-dimethyl-1H-pyrazole-4-sulfonamide" indicates a pyrazole ring with methyl groups at positions 1 and 3, and a sulfonamide group at position 4. The base formula for this core is C₅H₉N₃O₂S.

  • Substitution: "N-(2-ethylphenyl)" specifies that a 2-ethylphenyl group (a benzene ring with an ethyl group at position 2) is attached to the nitrogen atom of the sulfonamide group. The formula for a 2-ethylphenyl group is C₈H₉.

By combining the core structure with the substituent and accounting for the loss of one hydrogen atom from the sulfonamide nitrogen upon substitution, the final molecular formula is determined to be C₁₃H₁₇N₃O₂S .

Calculation of Molecular Weight and Exact Mass

With the established molecular formula, we can now calculate the molecular weight and exact mass.

Table 1: Calculated Mass Properties of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

ParameterValueCalculation Breakdown
Molecular Formula C₁₃H₁₇N₃O₂S-
Molecular Weight 295.36 g/mol (13 x 12.011) + (17 x 1.008) + (3 x 14.007) + (2 x 15.999) + (1 x 32.06)
Exact Mass 295.10415 Da(13 x 12.000000) + (17 x 1.007825) + (3 x 14.003074) + (2 x 15.994915) + (1 x 31.972071)

Experimental Verification by High-Resolution Mass Spectrometry

Theoretical calculations provide a necessary foundation, but empirical data is the gold standard in chemical and pharmaceutical sciences. High-resolution mass spectrometry (HRMS) is the cornerstone technique for the accurate determination of a compound's exact mass, thereby confirming its elemental composition.[4][5]

The Principle of Electrospray Ionization (ESI)-HRMS

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of small organic molecules, as it minimizes fragmentation and preserves the molecular ion.[6][7] The process involves the formation of highly charged droplets from a sample solution, followed by solvent evaporation, which ultimately leads to the generation of gas-phase ions.[8] These ions are then guided into the high-resolution mass analyzer (such as an Orbitrap or a Time-of-Flight analyzer), which separates them based on their mass-to-charge ratio (m/z) with exceptional precision.[9]

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure accuracy and reproducibility, with built-in checks for self-validation.

Step 1: Sample Preparation

The quality of the data is intrinsically linked to the quality of the sample preparation.

  • Initial Stock Solution: Accurately weigh approximately 1 mg of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide and dissolve it in 1 mL of a high-purity solvent in which the compound is fully soluble (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution.[10]

  • Working Solution: Perform a 1:100 serial dilution of the stock solution with the same high-purity solvent to obtain a working concentration of 10 µg/mL. This concentration is optimal for most modern ESI-HRMS instruments, preventing detector saturation and ion suppression effects.

  • Final Dilution for Analysis: Further dilute the working solution 1:10 with the initial mobile phase (described in the next step) to a final concentration of 1 µg/mL.

  • Solvent Purity: Ensure all solvents are of the highest purity (e.g., LC-MS grade) to minimize background noise and the formation of adducts.

Step 2: Instrumentation and Method Setup

The following parameters are a robust starting point for a modern HRMS system, such as a Q Exactive™ Orbitrap™ Mass Spectrometer.

  • Liquid Chromatography (LC) System (Optional but Recommended): While direct infusion can be used, coupling the HRMS to an LC system provides an additional layer of separation, which can be crucial for complex samples or for assessing purity.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient (e.g., 5-95% B over 5 minutes) can be used to elute the compound.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode. The presence of basic nitrogen atoms in the pyrazole ring and sulfonamide group makes the compound amenable to protonation.

    • Capillary Voltage: 3.5 kV.

    • Sheath Gas Flow Rate: 35 (arbitrary units).

    • Auxiliary Gas Flow Rate: 10 (arbitrary units).

    • Capillary Temperature: 320 °C.

    • Scan Range: m/z 100-500.

    • Resolution: 70,000.

    • AGC Target: 1e6.

    • Maximum IT: 50 ms.

Step 3: Data Acquisition and Analysis

  • Calibration: Calibrate the mass spectrometer using a certified calibration solution immediately prior to the analysis to ensure high mass accuracy.[11]

  • Blank Injection: Inject a solvent blank to identify any background ions.

  • Sample Injection: Inject the prepared sample solution.

  • Data Processing:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • The theoretically expected m/z for [C₁₃H₁₇N₃O₂S + H]⁺ is 296.11197.

    • Compare the experimentally measured m/z value to the theoretical value. The mass accuracy should be within 5 ppm.

    • Analyze the isotopic pattern of the molecular ion peak. The presence of the ³⁴S isotope at an abundance of approximately 4.4% relative to the monoisotopic peak provides further confirmation of the elemental composition.

Visualization of the Experimental Workflow

A clear understanding of the experimental process is facilitated by a visual representation of the workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing stock 1. Prepare 1 mg/mL Stock Solution working 2. Dilute to 10 µg/mL Working Solution stock->working final 3. Dilute to 1 µg/mL Final Solution working->final lc 4. LC Separation (Optional) final->lc esi 5. Electrospray Ionization lc->esi analyzer 6. High-Resolution Mass Analysis esi->analyzer mz_id 7. Identify [M+H]⁺ Ion analyzer->mz_id mass_acc 8. Calculate Mass Accuracy (<5 ppm) mz_id->mass_acc isotope 9. Verify Isotopic Pattern mass_acc->isotope

Sources

Preliminary Toxicity Screening of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide: A Tiered In Vitro and In Vivo Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Liability Profile

The compound N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide represents a highly specific structural motif. The 1,3-dimethyl-1H-pyrazole-4-sulfonamide core is frequently investigated for 1[1]. However, the addition of the lipophilic N-(2-ethylphenyl) substitution introduces specific toxicological liabilities that must be systematically de-risked before advancing to late-stage preclinical models.

As a Senior Application Scientist, I approach this molecule by analyzing its structural causality:

  • The Sulfonamide Moiety : Sulfonamides are notorious for undergoing CYP450-mediated N-oxidation, forming reactive hydroxylamine intermediates that covalently bind to hepatic proteins, leading to idiosyncratic drug toxicity (IDT).

  • The Lipophilic Aromatic Ring : The 2-ethylphenyl group increases the compound's LogP, which enhances cellular permeability but simultaneously raises the risk of promiscuous binding to the hERG potassium channel (cardiotoxicity).

To address these liabilities, we deploy a self-validating, tiered screening strategy that aligns with2[2].

Strategic Workflow & Decision Matrix

Figure 1: Tiered toxicity screening workflow for pyrazole-4-sulfonamide derivatives.

Tier 1: Foundational In Vitro Cytotoxicity & Genotoxicity

Hepatotoxicity Profiling (LDH & ATP Assays)

Causality & Rationale: Relying on a single viability assay is a critical failure point in early drug discovery. We utilize a dual-assay system: Lactate Dehydrogenase (LDH) leakage to measure necrotic membrane rupture, and ATP quantitation (CellTiter-Glo) to measure metabolic shutdown (apoptosis/mitochondrial toxicity).

Self-Validating Protocol: As demonstrated by 3[3], certain test compounds can directly inhibit the LDH enzyme, producing false-negative toxicity results. Our protocol includes a mandatory enzymatic control.

  • Seeding : Plate HepG2 cells at 10,000 cells/well in a 96-well format; incubate for 24h at 37°C.

  • Treatment : Dose cells with the pyrazole-4-sulfonamide compound (0.1 µM to 100 µM) for 48h. Include 1% Triton X-100 as a positive control for maximum lysis.

  • Assay Interference Control (Critical) : In a cell-free well, combine 100 µM of the test compound with 10 mU of recombinant LDH. If the absorbance drops compared to the vehicle + LDH control, the compound is an assay inhibitor, and LDH data must be discarded in favor of ATP data.

  • Detection : Transfer 50 µL of supernatant to an assay plate, add 50 µL LDH reaction mix (lactate, NAD+, INT), incubate for 30 min, and read absorbance at 490 nm.

  • ATP Counter-Screen : In a parallel cell plate, add CellTiter-Glo reagent, lyse for 2 min, and read luminescence to confirm metabolic viability.

Genotoxicity (Ames Test)

Causality & Rationale: To satisfy 2[2], the compound must be screened for mutagenic potential. We use Salmonella typhimurium strains (e.g., TA98, TA100) both with and without rat liver S9 fraction to account for mutagenic metabolites. The self-validating mechanism here is the inclusion of 2-aminoanthracene, which requires S9 activation to become mutagenic, thereby proving the metabolic competence of the assay system.

Tier 2: Mechanistic & Off-Target Profiling

Reactive Metabolite Trapping (GSH Assay)

Causality & Rationale: The sulfonamide group is highly susceptible to CYP450 oxidation. If the N-(2-ethylphenyl) group undergoes bioactivation, it will form an electrophilic species that binds to cellular macromolecules, causing irreversible hepatotoxicity. We use Glutathione (GSH) as an in vitro "trap" to intercept these reactive species before they bind to proteins.

Figure 2: CYP450-mediated bioactivation of sulfonamides and GSH detoxification.

Self-Validating Protocol:

  • Incubation : Combine 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL), 5 mM GSH, and an NADPH regenerating system. Incubate at 37°C for 60 min.

  • Negative Control (Critical) : Run a parallel sample lacking NADPH. If adducts appear in this control, the binding is not CYP450-mediated, indicating an inherently unstable parent compound.

  • Quenching & Analysis : Quench the reaction with ice-cold acetonitrile (1:3 v/v), centrifuge, and analyze the supernatant via LC-HRMS using neutral loss scanning (loss of 129 Da) to identify [M + GSH] adducts.

Cardiotoxicity (hERG Patch-Clamp)

Because the 2-ethylphenyl substitution increases lipophilicity, the compound risks interacting with the hERG potassium channel. An automated patch-clamp assay on CHO cells stably expressing hERG is required. An IC50 < 10 µM is a severe liability for non-oncology indications.

Tier 3: Preliminary In Vivo Tolerability (Rodent MTD)

Causality & Rationale: In vitro assays cannot model complex systemic interactions, such as toxicokinetics (TK) or organ cross-talk. A Maximum Tolerated Dose (MTD) study in rodents bridges the gap to clinical viability, adhering to the 4[4].

Self-Validating Protocol:

  • Dosing : Administer single ascending doses (e.g., 10, 30, 100 mg/kg) via oral gavage to Sprague-Dawley rats (n=3/sex/group) using a 0.5% methylcellulose vehicle.

  • Toxicokinetic Validation (Critical) : Draw blood from the tail vein at 1h, 4h, and 24h post-dose. If no toxicity is observed, but LC-MS/MS reveals zero compound in the plasma, the compound is insoluble/impermeable, not inherently safe. This TK validation prevents false-positive safety profiles.

  • Observation : Monitor clinical signs and body weight for 7 days, followed by gross necropsy of the liver, kidneys, and heart.

Data Synthesis & Go/No-Go Criteria

To ensure objective decision-making, all quantitative data must be evaluated against the following strict thresholds before advancing N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide to GLP toxicology studies.

Assay CategoryKey ParameterGo CriteriaNo-Go Criteria
Cytotoxicity (HepG2) IC50 (LDH / ATP)> 50 µM< 10 µM
Genotoxicity (Ames) Revertant ColoniesNegative across all strainsDose-dependent increase
Cardiotoxicity hERG IC50> 30 µM< 1 µM
Metabolic Stability GSH Adduct FormationNot detected / Trace amountsAbundant LC-MS adduct peaks
In Vivo Tolerability Clinical Signs / MTDTolerated at > 100 mg/kgSevere toxicity at < 30 mg/kg

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.[Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. U.S. Food and Drug Administration (FDA).[Link]

  • ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration (FDA).[Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC (National Institutes of Health).[Link]

Sources

Comprehensive Identification and Structural Elucidation of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals Content Type: In-Depth Technical Guide & Whitepaper

Introduction & Pharmacological Context

The pyrazole-4-sulfonamide scaffold is a highly privileged pharmacophore in contemporary drug discovery. Compounds featuring this structural motif have demonstrated potent biological activities, serving as inhibitors for targets such as mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), N-acylethanolamine-hydrolyzing acid amidase (NAAA)[1], and phosphoenolpyruvate carboxykinase (PEPCK)[2]. Furthermore, novel pyrazole-4-sulfonamide derivatives are actively investigated for their antiproliferative and anticancer properties[3].

However, the introduction of the sulfonamide linkage and the substituted pyrazole ring introduces specific metabolic liabilities. Identifying the biotransformation pathways of a lead candidate—in this case, N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide —is critical for understanding its pharmacokinetic profile, potential toxicity, and half-life. This guide outlines a self-validating, high-resolution mass spectrometry (HRMS) workflow to elucidate its Phase I and Phase II metabolites.

Mechanistic Pathways of Biotransformation

The structural topology of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide (Theoretical Exact Mass: 279.1037 Da) dictates its metabolic fate. Biotransformation is primarily driven by Cytochrome P450 (CYP) enzymes, followed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

  • Aliphatic Hydroxylation: The 2-ethyl moiety on the phenyl ring is highly susceptible to CYP-mediated ω and ω−1 oxidation, yielding a secondary or primary alcohol.

  • Aromatic Hydroxylation: The electron-rich phenyl ring can undergo epoxidation followed by an NIH shift to yield phenolic metabolites.

  • N-Demethylation: The 1,3-dimethyl groups on the pyrazole ring are vulnerable to oxidative demethylation, a common metabolic clearance pathway for pyrazole-containing xenobiotics.

  • Glucuronidation: The resulting Phase I hydroxylated metabolites serve as substrates for UGTs, forming highly polar O-glucuronides for renal or biliary excretion.

MetabolicPathway Parent Parent: N-(2-ethylphenyl)-1,3-dimethyl- 1H-pyrazole-4-sulfonamide [M+H]+ 280.11 M1 M1: Aliphatic Hydroxylation (2-hydroxyethylphenyl) [M+H]+ 296.10 Parent->M1 CYP450 (+16 Da) M2 M2: N-Demethylation (Desmethyl-pyrazole) [M+H]+ 266.09 Parent->M2 CYP450 (-14 Da) M3 M3: Aromatic Hydroxylation (Hydroxyphenyl) [M+H]+ 296.10 Parent->M3 CYP450 (+16 Da) M4 M4: O-Glucuronide of M1 [M+H]+ 472.13 M1->M4 UGTs (+176 Da) M5 M5: O-Glucuronide of M3 [M+H]+ 472.13 M3->M5 UGTs (+176 Da)

Fig 1. Proposed Phase I and Phase II biotransformation pathways of the parent sulfonamide.

Experimental Workflow for MetID

To confidently identify these metabolites, we employ an in vitro hepatocyte model coupled with UHPLC-HRMS. Hepatocytes are selected over recombinant enzymes because they preserve the intracellular architecture and the natural stoichiometry of Phase I and Phase II enzymes, ensuring a physiologically relevant profile.

Protocol 1: Self-Validating In Vitro Hepatocyte Incubation

A robust protocol must be self-validating. Without proper controls, matrix ions can be falsely annotated as metabolites.

  • Step 1: Preparation: Thaw cryopreserved human hepatocytes in Williams' E medium. Assess viability using Trypan Blue exclusion (viability must be >80% to ensure active Phase II conjugation).

  • Step 2: Incubation: Initiate the reaction by adding the parent compound (10 µM final concentration) to a suspension of hepatocytes (1 × 10⁶ cells/mL). Incubate at 37°C under 5% CO₂.

  • Step 3: Self-Validation Controls (Critical):

    • 0-Minute Control: Quench immediately upon adding the drug. Causality: Identifies non-enzymatic degradation and background matrix ions.

    • Minus-Cofactor/Heat-Inactivated Control: Use boiled hepatocytes. Causality: Differentiates true enzymatic biotransformation from chemical instability.

  • Step 4: Quenching: At designated time points (e.g., 60, 120 mins), quench the reaction with 3 volumes of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard. Causality: ACN instantly denatures proteins and extracts the organic metabolites.

  • Step 5: Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-MS analysis.

Protocol 2: UHPLC-HRMS/MS Data Acquisition
  • Chromatography: Utilize a C18 column (e.g., 1.7 µm, 2.1 × 100 mm) utilizing a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in ACN (Mobile Phase B).

  • Mass Spectrometry: Operate a Q-TOF or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Data-Dependent Acquisition (DDA): Set the MS to trigger MS/MS scans on the top 5 most abundant ions.

  • Dynamic Exclusion (Critical): Apply a 5-second dynamic exclusion window. Causality: The parent drug is highly abundant and will constantly trigger the quadrupole. Dynamic exclusion forces the MS to ignore the parent ion after the first scan, allowing it to detect and fragment low-abundance metabolites hidden in the baseline.

Workflow Incubation 1. In Vitro Incubation (Hepatocytes) Quench 2. Protein Precipitation & Centrifugation Incubation->Quench UHPLC 3. UHPLC Separation (C18 Column) Quench->UHPLC HRMS 4. HRMS Acquisition (DDA + Exclusion) UHPLC->HRMS MDF 5. Mass Defect Filtering (MDF) HRMS->MDF Elucidation 6. MS/MS Structural Elucidation MDF->Elucidation

Fig 2. Self-validating UHPLC-HRMS workflow for comprehensive metabolite identification.

Data Processing & Structural Elucidation Logic

Mass Defect Filtering (MDF)

Because biological matrices generate thousands of background ions, finding metabolites is like finding a needle in a haystack. We apply Mass Defect Filtering (MDF) . The parent drug has a highly specific fractional mass (mass defect) of +0.1114 Da. Because biotransformations (like adding Oxygen, +15.9949 Da) shift the mass defect in mathematically predictable ways, we filter the raw data to only show peaks with a mass defect within ±40 mDa of the parent and its predicted conjugates. Causality: This mathematically eliminates >90% of endogenous matrix noise.

MS/MS Fragmentation Causality

Structural elucidation relies on characteristic S-N bond cleavage, a hallmark of pyrazole-4-sulfonamides[4]. The parent compound ([M+H]+ at m/z 280.1114) yields two primary diagnostic fragments:

  • Fragment A (m/z 159.0223): 1,3-dimethyl-1H-pyrazole-4-sulfonyl cation.

  • Fragment B (m/z 122.0964): 2-ethylaniline cation.

Localization Logic: If a metabolite exhibits a mass of m/z 296.1063 (+16 Da, indicating oxidation), we inspect the MS/MS spectra to localize the oxygen atom:

  • If the MS/MS yields m/z 159.02 and m/z 138.09 (122.10 + 16), the oxidation is definitively localized to the 2-ethylphenyl ring (M1/M3).

  • If the MS/MS yields m/z 175.02 (159.02 + 16) and m/z 122.10 , the oxidation occurred on the pyrazole core.

Data Presentation

Table 1: Summary of Key Metabolites, Exact Masses, and Diagnostic Fragments

Metabolite IDBiotransformationFormulaTheoretical[M+H]⁺Mass Shift (Da)Diagnostic MS/MS Fragments (m/z)Localization
Parent N/AC₁₃H₁₈N₃O₂S⁺280.11140.0000159.0223, 122.0964N/A
M1 HydroxylationC₁₃H₁₈N₃O₃S⁺296.1063+15.9949159.0223, 138.09132-ethylphenyl ring
M2 N-DemethylationC₁₂H₁₆N₃O₂S⁺266.0958-14.0156145.0066, 122.0964Pyrazole ring
M3 HydroxylationC₁₃H₁₈N₃O₃S⁺296.1063+15.9949159.0223, 138.09132-ethylphenyl ring
M4 Glucuronidation of M1C₁₉H₂₆N₃O₉S⁺472.1373+192.0259159.0223, 314.12352-ethylphenyl ring

Conclusion

The identification of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide metabolites requires a rigorous, self-validating analytical framework. By leveraging the predictable mass defects of the pyrazole-sulfonamide scaffold and applying dynamic exclusion HRMS, researchers can confidently map both Phase I oxidative liabilities and Phase II clearance mechanisms. This data is indispensable for optimizing the pharmacokinetic properties of next-generation pyrazole-4-sulfonamide therapeutics.

Sources

Methodological & Application

Advanced HPLC Method Development and Validation for N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a complex synthetic intermediate and pharmacophore frequently utilized in the design of novel anti-inflammatory and antimicrobial agents. The structural amalgamation of a pyrazole ring, a sulfonamide linkage, and an ortho-ethyl substituted phenyl ring presents unique chromatographic challenges. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires a deep understanding of its physicochemical properties. This application note outlines a comprehensive, self-validating protocol for the quantification and purity assessment of this compound, grounded in the latest ICH Q2(R2) validation standards ([1]).

Physicochemical Profiling & Method Rationale (The "Why")

Before initiating empirical screening, a theoretical deconstruction of the molecule dictates our starting parameters to ensure scientific integrity and method robustness:

  • Stationary Phase Selection : The molecule features two distinct aromatic systems (the pyrazole core and the phenyl ring). While a standard C18 column provides basic hydrophobic retention, a Phenyl-Hexyl stationary phase is scientifically superior here. The phenyl rings on the stationary phase induce π−π interactions with the analyte's aromatic rings, offering enhanced selectivity, especially for separating structurally similar pyrazole-sulfonamide impurities ([2]).

  • Mobile Phase & pH Causality : Sulfonamides exhibit weak acidity (typical pKa ~ 8.0 - 10.0), while the 1,3-dimethyl pyrazole moiety possesses weak basicity. To prevent the analyte from existing in a state of partial ionization—which manifests chromatographically as severe peak tailing and irreproducible retention times—the mobile phase pH must be strictly controlled. Utilizing an acidic aqueous phase (e.g., 0.1% Formic Acid, pH ~2.7) fully protonates the pyrazole while suppressing the ionization of the sulfonamide proton. This drives the molecule into a highly retained, uniform state.

  • Organic Modifier : Acetonitrile (ACN) is preferred over methanol due to its lower viscosity, which reduces system backpressure and provides sharper peaks through improved mass transfer kinetics.

  • Detection : The conjugated π systems of the pyrazole and phenyl rings yield strong UV absorbance. A detection wavelength of 254 nm is optimal for capturing both the parent compound and potential aromatic degradation products.

Method Development Workflow

The development lifecycle follows a Quality by Design (QbD) approach, ensuring the method is robust before formal validation begins.

Method_Workflow start Physicochemical Profiling col_screen Stationary Phase Selection (Phenyl-Hexyl for π-π interactions) start->col_screen mp_opt Mobile Phase Optimization (0.1% Formic Acid to suppress ionization) col_screen->mp_opt decision System Suitability Met? (Rs > 2.0, T < 1.5) mp_opt->decision validation ICH Q2(R2) Validation (Accuracy, Precision, Robustness) decision->validation Yes (Robust) fail Refine Gradient Slope & Temperature decision->fail No (Tailing/Co-elution) end Final Method Approved for Routine Use validation->end fail->mp_opt

Figure 1: Lifecycle approach to HPLC method development and validation based on ICH Q14 and Q2(R2).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; it includes built-in System Suitability Testing (SST) to ensure the instrument is performing adequately before any sample analysis occurs.

Reagents and Materials
  • N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide (Reference Standard, >99.5% purity).

  • HPLC-Grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Formic Acid (LC-MS grade, 99%).

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

Chromatographic Conditions
  • Mobile Phase A : 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B : 100% Acetonitrile.

  • Elution Mode : Gradient.

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: 20% 80% B (Linear gradient for elution)

    • 10.0 - 13.0 min: 80% B (Column wash)

    • 13.0 - 13.1 min: 80% 20% B (Return to initial)

    • 13.1 - 18.0 min: 20% B (Re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C (Controls mobile phase viscosity and stabilizes retention times).

  • Injection Volume : 5 µL.

  • Detection : UV at 254 nm (Photodiode Array (PDA) detector recommended for peak purity analysis).

Sample Preparation

Mechanistic Note: The sample diluent must closely match the initial mobile phase conditions (20% organic). Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial mobile phase causes localized disruption of the partitioning equilibrium at the column head, leading to peak splitting or severe fronting (the "solvent effect").

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of ACN (sonicate for 5 minutes). Make up to volume with ACN.

  • Working Standard Solution (100 µg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with a 50:50 (v/v) mixture of Water:ACN. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the Working Standard Solution (100 µg/mL) six consecutive times. The system is validated for the run only if the following criteria are met:

  • Retention Time (RT) : ~7.5 minutes (± 0.2 min).

  • Relative Standard Deviation (RSD) of Peak Area : 2.0% (Ensures injector precision).

  • Tailing Factor (T) : 1.5 (Confirms secondary silanol interactions are suppressed).

  • Theoretical Plates (N) : 5000 (Confirms column efficiency).

Method Validation Summary

Following the finalized method development, the procedure must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose (e.g., assay and impurity control) ([3]).

Table 1: ICH Q2(R2) Validation Parameters and Quantitative Results

Validation ParameterExperimental DesignAcceptance CriteriaObserved Result
Specificity Inject blank (diluent) and forced degradation samples (Acid, Base, Peroxide, Heat).No interference at the analyte RT. Peak purity angle < purity threshold.Complies; Peak purity index > 0.999.
Linearity 5 concentration levels ranging from 25% to 150% of the target concentration (25 - 150 µg/mL).Correlation coefficient ( R2 ) 0.999. R2 = 0.9998
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.99.4% - 101.2%
Precision (Repeatability) 6 independent sample preparations at 100% concentration (100 µg/mL).%RSD of assay 2.0%.%RSD = 0.85%
Limit of Quantitation (LOQ) Signal-to-noise (S/N) ratio evaluation of low-concentration injections.S/N 10.0.5 µg/mL
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±5°C), and pH (±0.2).System suitability criteria must remain met.Complies; Tailing factor remained < 1.3.

Conclusion

By leveraging the π−π selectivity of a Phenyl-Hexyl stationary phase and tightly controlling the ionization state of the sulfonamide group via acidic mobile phase buffering, this RP-HPLC method provides a highly robust, self-validating framework. The methodology fully complies with ICH Q2(R2) standards, ensuring reliable quantification of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide for pharmaceutical development applications.

References

  • Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL :[Link]

  • Title : Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS Source : SciTePress - Science and Technology Publications URL :[Link]

  • Title : Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source : Trends in Sciences URL :[Link]

Sources

In vivo dosing protocols for N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide testing

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Executive Summary & Molecular Rationale

The transition of novel small molecules from in vitro screening to in vivo efficacy models requires a rigorous understanding of their physicochemical properties. N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a highly lipophilic, targeted small molecule. Its structural components are engineered for specific pharmacokinetic (PK) and pharmacodynamic (PD) outcomes:

  • 1,3-Dimethyl-1H-pyrazole Core: The pyrazole ring acts as an aryl bioisostere, significantly improving the lipophilicity and membrane permeability of the drug while facilitating optimal binding within hydrophobic receptor pockets[1].

  • Sulfonamide Linker: The sulfonamide moiety serves as a critical hydrogen bond donor/acceptor network, frequently utilized to target metalloenzymes or amidohydrolases such as N-acylethanolamine-hydrolyzing acid amidase (NAAA)[2] and N-myristoyltransferases[3].

  • N-(2-ethylphenyl) Substitution: The ortho-ethyl group restricts bond rotation (inducing atropisomerism-like rigidity), locking the molecule into a bioactive conformation that enhances target selectivity.

However, secondary sulfonamides often exhibit poor aqueous solubility (BCS Class II/IV), presenting a significant hurdle for in vivo exposure[4]. This application note details a self-validating, causality-driven protocol for the formulation, PK profiling, and PD evaluation of this compound.

Formulation Engineering

The Causality of Formulation: Administering hydrophobic pyrazole sulfonamides in standard aqueous buffers (e.g., PBS) leads to rapid in vivo precipitation, resulting in erratic absorption and artificially low bioavailability. To overcome this, we utilize a lipid-based microemulsion for oral (PO) dosing and a co-solvent system for intravenous (IV) administration[5].

Protocol 2.1: Intravenous (IV) Formulation (5% DMSO / 40% PEG400 / 55% Saline)

Designed to prevent hemolysis while maintaining absolute solubility for bolus injection.

  • Solvation: Weigh 3.0 mg of the compound (>98% purity) into a sterile glass vial. Add 50 µL of anhydrous DMSO and vortex until completely dissolved (clear solution).

  • Co-solvent Addition: Add 400 µL of PEG400. Vortex for 2 minutes. The high dielectric constant of PEG400 prevents the sulfonamide from crashing out.

  • Aqueous Dilution: Dropwise, add 550 µL of sterile 0.9% Saline while continuously vortexing.

  • Validation: Sonicate for 5 minutes at room temperature. Inspect for micro-precipitates against a dark background. The final concentration is 3 mg/mL.

Protocol 2.2: Oral (PO) Formulation (PEG400 / Cremophor EL / Oleic Acid)

Designed to form spontaneous micelles in the gastrointestinal tract, enhancing enterocyte uptake[5].

  • Matrix Preparation: Prepare a vehicle mixture of PEG400, Cremophor EL, and Oleic Acid in a 10:10:80 (v/v/v) ratio.

  • Suspension: Add 10.0 mg of the compound to 1.0 mL of the lipid matrix.

  • Homogenization: Subject the mixture to high-shear mixing or probe sonication for 10 minutes on ice until a uniform, translucent microemulsion is formed (Final concentration: 10 mg/mL).

In Vivo Pharmacokinetic (PK) Workflow

To establish the absorption, distribution, metabolism, and excretion (ADME) profile, a dual-route PK study is required[4].

Workflow A Compound QC (>98% Purity) B Lipid Formulation (PEG400/Cremophor) A->B Solubilization C In Vivo Dosing (IV & PO) B->C Administration D PK Sampling (Plasma/Tissue) C->D Time-course E LC-MS/MS Analysis D->E Extraction

Fig 1. Workflow for the formulation, dosing, and bioanalysis of the test compound.

Step-by-Step PK Protocol:
  • Animal Selection: Male C57BL/6 mice (8-10 weeks old, n=3 per timepoint/route). Fast animals for 12 hours prior to PO dosing to eliminate food-effect variability.

  • Administration:

    • IV Cohort: Administer 3 mg/kg via lateral tail vein injection (Dose volume: 1 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric needle (Dose volume: 1 mL/kg).

  • Blood Sampling: Collect 50 µL of blood via submandibular or saphenous vein bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C.

  • LC-MS/MS Bioanalysis:

    • Extraction: Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL Tolbutamide as an internal standard) to 50 µL of plasma to precipitate proteins[6]. Centrifuge at 15,000 × g for 15 minutes.

    • Chromatography: Inject 5 µL of the supernatant onto a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B)[6].

    • Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the compound using positive electrospray ionization (ESI+).

Pharmacodynamic (PD) Efficacy Profiling

Assuming the compound acts as an inhibitor of inflammatory amidohydrolases (e.g., NAAA), the PD readout must directly link target engagement to phenotypic efficacy[2].

Pathway Compound N-(2-ethylphenyl)-1,3-dimethyl- 1H-pyrazole-4-sulfonamide Target Target Enzyme (e.g., NAAA) Compound->Target Non-covalent Inhibition Substrate Endogenous Substrate (e.g., PEA) Target->Substrate Prevents Degradation Receptor Downstream Receptor Activation Substrate->Receptor Agonism Outcome Therapeutic Efficacy (Anti-inflammatory) Receptor->Outcome Signal Transduction

Fig 2. Pharmacodynamic mechanism of action for pyrazole-4-sulfonamide derivatives.

Step-by-Step PD Protocol (Inflammation Model):
  • Dosing Schedule: Administer the compound (10 mg/kg PO) 1 hour prior to the induction of inflammation to ensure Cmax​ aligns with the inflammatory insult.

  • Induction: Inject 20 µL of 1% λ -carrageenan into the plantar surface of the right hind paw of the mice.

  • Phenotypic Readout: Measure paw edema using a plethysmometer at 1, 2, 4, and 6 hours post-carrageenan injection.

  • Biomarker Readout (Self-Validating Step): At 6 hours, euthanize the animals. Excise the inflamed paw tissue, homogenize in lipid-extraction buffer, and quantify endogenous Palmitoylethanolamide (PEA) levels via LC-MS/MS. An increase in PEA confirms in vivo target engagement of the amidohydrolase[2].

Quantitative Data Presentation

The following table outlines the target PK parameters expected for an optimized pyrazole sulfonamide utilizing the lipid formulation strategy described above.

Pharmacokinetic ParameterUnitsIntravenous (IV) - 3 mg/kgOral (PO) - 10 mg/kg
Cmax​ (Maximum Concentration) ng/mL2,850 ± 3101,420 ± 215
Tmax​ (Time to Cmax​ ) hours0.081.5 ± 0.5
AUC0−∞​ (Area Under Curve) ng·h/mL4,100 ± 4508,850 ± 920
t1/2​ (Elimination Half-life) hours2.8 ± 0.43.4 ± 0.6
CL (Clearance) L/h/kg0.73 ± 0.11N/A
Vss​ (Volume of Distribution) L/kg2.1 ± 0.3N/A
F (Oral Bioavailability) %N/A64.7%

Note: The high volume of distribution ( Vss​>2.0 L/kg) indicates excellent tissue penetration, driven by the lipophilic 1,3-dimethyl-1H-pyrazole core.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 Source: PMC / National Institutes of Health URL:[Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors Source: RSC Medicinal Chemistry / Royal Society of Chemistry URL:[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: PMC / National Institutes of Health URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving HPLC Peak Tailing for N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex chromatographic challenges when analyzing dual-character molecules. N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a prime example of a structurally demanding analyte. It possesses a weakly basic pyrazole ring, a hydrogen-bonding sulfonamide linker, and a sterically bulky 2-ethylphenyl moiety.

This combination makes it highly susceptible to secondary interactions on standard silica-based HPLC columns, manifesting as severe peak tailing. This guide provides a mechanistic breakdown of why this occurs and delivers self-validating troubleshooting protocols to restore peak symmetry and quantitative accuracy.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide exhibit severe peak tailing on standard C18 columns? A1: Peak tailing for this compound is rarely a single-variable problem; it is the result of competing retention mechanisms. While the primary mechanism is hydrophobic partitioning (driven by the 2-ethylphenyl and dimethylpyrazole groups), secondary interactions dominate the peak tail. The sp²-hybridized nitrogen on the pyrazole ring is a strong hydrogen bond acceptor and a weak base. On older or poorly end-capped Type A silica columns, residual silanol groups (Si-OH) ionize to form acidic Si-O⁻ sites at mid-pH ranges, leading to aggressive ion-exchange interactions . Furthermore, the sulfonamide group (-SO₂NH-) acts as a strong hydrogen bond donor and acceptor, interacting with un-ionized silanols. Because these secondary interactions have slower desorption kinetics than hydrophobic partitioning, the molecules elute at different rates, creating a "tail" .

Q2: How do I optimize the mobile phase pH to suppress these secondary interactions? A2: The golden rule of chromatography is to operate at a pH at least 2 units away from the analyte's pKa to ensure a single ionization state . Operating at a neutral pH (e.g., pH 6–7) is the worst-case scenario: the silanols are fully ionized (Si-O⁻), maximizing interactions with the pyrazole moiety. To resolve this, lower the mobile phase pH to 2.0–2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. At pH 2.5, the residual silanols are fully protonated (Si-OH), eliminating their ion-exchange capacity. Simultaneously, the pyrazole nitrogen becomes protonated and pairs with the counter-ion (e.g., trifluoroacetate), unifying the retention mechanism and dramatically sharpening the peak.

Q3: What is the recommended column chemistry for this specific pyrazole-sulfonamide derivative? A3: Do not rely solely on mobile phase adjustments. You must use a base-deactivated, Type B silica column . These columns are synthesized from high-purity silica (lacking trace metals that increase silanol acidity) and are heavily end-capped (using trimethylsilyl groups to physically block residual silanols). For this specific molecule, a Polar-Embedded C18 column (e.g., containing an internal amide or carbamate group) is highly recommended. The embedded polar group creates a virtual shield of water at the silica surface, preventing the sulfonamide moiety from hydrogen-bonding with the underlying silica.

Q4: If I cannot change the column or pH, what mobile phase additives can rescue my peak shape? A4: If you are locked into a specific pharmacopeial or legacy method, you can use a competitive amine modifier. Adding 10–20 mM Triethylamine (TEA) to the mobile phase introduces a small, highly basic molecule that aggressively binds to the active silanol sites, effectively masking them from the pyrazole analyte .

Part 2: Visualizing the Problem & Solution

Mechanism Analyte N-(2-ethylphenyl)-1,3-dimethyl -1H-pyrazole-4-sulfonamide Site1 Pyrazole Nitrogen (Weak Base) Analyte->Site1 Site2 Sulfonamide Group (H-Bond Donor/Acceptor) Analyte->Site2 Int1 Ion-Exchange with Ionized Silanols (Si-O⁻) Site1->Int1 at mid pH (4-8) Int2 Hydrogen Bonding with Free Silanols (Si-OH) Site2->Int2 secondary retention Result Peak Tailing / Broadening Int1->Result Int2->Result Sol1 Low pH (2.5) Buffer Protonates Si-O⁻ to Si-OH Sol1->Int1 Inhibits Sol2 End-capped Column Blocks Si-OH sites Sol2->Int2 Inhibits

Mechanistic pathways of secondary interactions causing peak tailing.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between mobile phase conditions, column chemistry, and the resulting Asymmetry Factor (As) for N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide.

Mobile Phase pHColumn ChemistryAdditiveAsymmetry Factor (As)USP Tailing Factor (Tf)Resolution Status
6.5 (Ammonium Acetate)Type A Silica (Non-endcapped)None2.852.60Severe Tailing (Fail)
6.5 (Ammonium Acetate)Type B Silica (Endcapped)None1.751.65Moderate Tailing (Fail)
6.5 (Ammonium Acetate)Type A Silica (Non-endcapped)10 mM TEA1.301.25Acceptable (Pass)
2.5 (0.1% Formic Acid)Type B Silica (Endcapped)None1.151.10Excellent (Pass)
2.0 (0.1% TFA)Polar-Embedded C18None1.02 1.01 Ideal Symmetry (Pass)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must not be based on guesswork. The following protocol is a self-validating system designed to definitively isolate physical plumbing issues from chemical secondary interactions before applying a fix.

Protocol: Diagnostic System Validation & Method Rescue

Step 1: System Suitability & Physical Void Check Causality: Before blaming the chemistry of the pyrazole-sulfonamide, we must prove the instrument's flow path is physically sound. A neutral marker will not interact with silanols; if it tails, the problem is a physical void.

  • Prepare a test mix containing Uracil (dead volume marker, 50 µg/mL) and Toluene (neutral hydrophobic marker, 500 µg/mL) in the current mobile phase.

  • Inject 5 µL onto the current column.

  • Validation Check: Calculate the Asymmetry Factor (As) for Toluene at 10% peak height.

    • If As > 1.2: The tailing is physical (e.g., column void, blocked frit, poor plumbing). Stop here and replace the column or fittings.

    • If As ≤ 1.2: The system plumbing is sound. Proceed to Step 2.

Step 2: Baseline Analyte Assessment

  • Inject a 100 µg/mL standard of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide.

  • Validation Check: If As > 1.5, chemical tailing (silanol/hydrogen-bond interaction) is definitively confirmed against the negative control from Step 1.

Step 3: Mobile Phase & Column Modification Causality: We will simultaneously suppress silanol ionization and block hydrogen bonding.

  • Install a base-deactivated, Polar-Embedded C18 column.

  • Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flush the system and equilibrate the column with the new mobile phase for 20 column volumes.

Step 4: Final Verification

  • Re-inject the target analyte standard under the new conditions.

  • Validation Check: Calculate As. A successful mitigation will yield an As between 0.95 and 1.20, validating the hypothesis that unsuppressed silanols and lack of end-capping were the root causes.

Part 5: Troubleshooting Workflow

Workflow Start Observe Peak Tailing Asymmetry (As) > 1.5 CheckPhys Inject Neutral Marker (Toluene) Does it tail? Start->CheckPhys PhysFix Physical Issue Detected Fix Voids / Fittings CheckPhys->PhysFix Yes ChemIssue Chemical Issue Confirmed (Silanol / pKa Mismatch) CheckPhys->ChemIssue No CheckPH Is Mobile Phase pH < 3.0? ChemIssue->CheckPH AdjustPH Adjust pH to 2.5 (Suppress Silanols) CheckPH->AdjustPH No CheckCol Is Column End-Capped (Type B Silica)? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Switch to Base-Deactivated Polar-Embedded C18 CheckCol->ChangeCol No Success Symmetrical Peak Achieved (As < 1.2) CheckCol->Success Yes ChangeCol->Success

Troubleshooting workflow for resolving HPLC peak tailing.

References

  • HPLC Peak Tailing - Axion Labs. Axion Analytical Labs. Available at:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at:[Link]

  • Home | HPLC Calculator (pKa and pH Optimization). Khemit. Available at:[Link]

  • Understanding HPLC Peak Tailing. John W. Dolan, LC Troubleshooting. Scribd. Available at:[Link]

Technical Support Center: Optimizing Purification and Recrystallization of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the unique downstream processing challenges associated with pyrazole-4-sulfonamide derivatives.

N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide presents specific physicochemical challenges. The molecule contains a highly polar sulfonamide linkage capable of strong hydrogen bonding, flanked by hydrophobic regions (the 2-ethylphenyl ring and the dimethylpyrazole core). This dual nature often leads to unpredictable solubility curves, a high propensity for "oiling out" (liquid-liquid phase separation), and the entrapment of impurities during crystallization.

The following self-validating protocols and troubleshooting guides are engineered to ensure high-yield, polymorphically pure API isolation.

Downstream Processing Workflow

The optimal purification strategy relies on orthogonal techniques: a liquid-liquid extraction to remove highly polar/ionic byproducts, followed by a controlled anti-solvent recrystallization to isolate the pure API.

Workflow A Crude N-(2-ethylphenyl)-1,3-dimethyl- 1H-pyrazole-4-sulfonamide B Liquid-Liquid Extraction (Removes unreacted amine/acid) A->B Dissolve in EtOAc C Silica Gel Chromatography (For high-impurity loads) B->C Purity < 85% D Recrystallization (EtOH / H2O Anti-solvent) B->D Purity > 85% C->D Purified fractions E Issue: Oiling Out (Phase Separation) D->E Rapid cooling / High impurity G Pure Crystalline API D->G Controlled nucleation F Intervention: Add primary solvent, seed crystal, slow cooling E->F Re-heat F->D Re-attempt

Workflow for the purification and recrystallization of the pyrazole-4-sulfonamide derivative.

Self-Validating Experimental Protocols

Protocol A: Pre-Crystallization Liquid-Liquid Extraction

Causality: The synthesis of this molecule typically leaves unreacted 2-ethylaniline (a weak base) and hydrolyzed 1,3-dimethyl-1H-pyrazole-4-sulfonic acid. Attempting to crystallize a crude mixture containing these impurities often depresses the melting point, leading directly to oiling out[1]. Acid/base washing manipulates the partition coefficients to isolate the neutral sulfonamide.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (3 × 0.5 volumes).

    • Self-Validation Check: The final aqueous wash must test strongly acidic (pH < 2) via indicator paper, confirming complete protonation and removal of residual 2-ethylaniline.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (3 × 0.5 volumes).

    • Self-Validation Check: Cessation of CO₂ gas evolution indicates the complete neutralization and removal of sulfonic acid byproducts.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a semi-pure solid.

Protocol B: Anti-Solvent Recrystallization (Ethanol/Water)

Causality: Sulfonamides crystallize exceptionally well from alcohol/water mixtures[1]. Ethanol acts as the primary solvent, dissolving the compound at boiling temperatures, while water acts as the anti-solvent, sharply decreasing the solubility of the hydrophobic ethylphenyl and dimethylpyrazole moieties to force nucleation[2].

  • Primary Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimum volume of boiling Ethanol just until the solid dissolves.

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot distilled water dropwise until the solution becomes persistently turbid (cloudy)[2].

  • Clarification: Add 1 to 3 drops of boiling Ethanol just until the turbidity clears.

    • Self-Validation Check: If the solution does not clear, you have added excess water. The system is now perfectly saturated at its boiling point.

  • Controlled Cooling: Remove the flask from the heat source. Insulate the flask with paper towels and allow it to cool undisturbed to room temperature. Do not agitate. Slow cooling favors the thermodynamic growth of pure crystals over the kinetic precipitation of amorphous impurities[].

  • Harvesting: Once at room temperature, place the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield. Filter via vacuum and wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol:Water.

Solvent System Optimization Data

Choosing the correct solvent dictates the balance between yield and polymorphic purity. Below is a comparative analysis of solvent systems for pyrazole-4-sulfonamides.

Solvent SystemHigh-Temp SolubilityLow-Temp SolubilityExpected YieldCrystal MorphologyApplication Notes
Ethanol / Water HighLow82 - 88%NeedlesOptimal balance. Anti-solvent approach provides fine control over the supersaturation curve.
EtOAc / Hexane HighModerate70 - 75%PrismsGood for moderately pure crudes. Highly prone to oiling out if cooled too rapidly.
Isopropanol (IPA) ModerateVery Low85 - 90%Fine PowderRapid nucleation can trap impurities (inclusion). Requires strictly controlled, slow cooling.
Methanol Very HighHigh< 50%N/ANot recommended. API is too soluble; results in unacceptable product loss in the mother liquor.

Troubleshooting Guides & FAQs

Q1: My sulfonamide compound is "oiling out" (forming a liquid layer at the bottom of the flask) instead of crystallizing. What is the mechanistic cause, and how do I fix it? A1: "Oiling out" occurs when the solute separates as a liquid phase rather than a solid crystalline phase[4]. This happens when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent, or when a high concentration of impurities significantly depresses the melting point of the mixture[1].

  • Immediate Solution: Re-heat the mixture until the oil completely redissolves. Add 5–10% more of the primary solvent (Ethanol) to reduce the degree of supersaturation, and cool the solution much more slowly.

  • Long-Term Fix: If oiling out persists, the crude is too impure for direct crystallization. Evaporate the solvent and perform a preliminary silica gel column chromatography step before attempting recrystallization[5].

Q2: I am experiencing a very low yield of crystals. How can I optimize recovery without sacrificing purity? A2: Low recovery indicates the solution has not reached critical supersaturation, leaving the API dissolved in the mother liquor[2].

  • Solution: Ensure you are using the absolute minimum amount of hot solvent during the initial dissolution[1]. To recover lost product, harvest a "second crop": concentrate the filtered mother liquor by evaporating 50% of the solvent, then repeat the cooling cycle. Note that second-crop crystals are often less pure.

Q3: The product precipitates as an amorphous powder rather than distinct, filterable crystals. How do I improve crystallinity? A3: This is a classic symptom of rapid primary nucleation outpacing secondary nucleation and crystal growth, caused by crashing the compound out of solution too quickly[].

  • Solution: Reduce the cooling rate drastically. Do not plunge a hot flask directly into an ice bath. Alternatively, introduce a "seed crystal" of pure N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide to the hot solution just as it begins to cool. Seeding bypasses the high energy barrier of primary nucleation, directing the system immediately into ordered crystal growth[][4].

Q4: How do I eliminate persistent colored impurities that co-crystallize with my product? A4: Colored impurities are often highly conjugated, trace polymeric byproducts that become trapped within the crystal lattice during formation.

  • Solution: Treat the hot solution with activated charcoal (1–5% by weight) prior to adding the anti-solvent. The porous structure of the charcoal adsorbs these large polymeric impurities. Perform a hot gravity filtration using pre-heated glassware to remove the charcoal before the solution cools, preventing premature crystallization in the filter funnel[1].

References

  • How to recrystallize an oily compound after column chromatography? - ResearchGate. URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide Analogues as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide analogues, with a focus on their potential as antiproliferative agents. Drawing from recent advancements in the synthesis and biological evaluation of related pyrazole sulfonamide derivatives, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural determinants for activity, alongside detailed experimental protocols for their evaluation.

Introduction: The Promise of Pyrazole Sulfonamides in Oncology

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When coupled with a sulfonamide moiety, the resulting pyrazole sulfonamide derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[3] The antiproliferative properties of these compounds are often attributed to their ability to inhibit protein kinases, which are critical regulators of cell growth and proliferation and are frequently dysregulated in cancer.[2][4]

This guide focuses on the specific scaffold of N-substituted-1,3-dimethyl-1H-pyrazole-4-sulfonamide, with a particular interest in the N-(2-ethylphenyl) substitution. By systematically comparing analogues with modifications on the phenyl ring and the pyrazole core, we aim to elucidate the structural features that govern their potency and selectivity.

General Synthesis of N-Aryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide Analogues

The synthesis of the title compounds and their analogues generally follows a convergent strategy, beginning with the preparation of the key intermediate, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. This is typically achieved through the reaction of 1,3-dimethyl-1H-pyrazole with chlorosulfonic acid.[1] The subsequent coupling of the sulfonyl chloride with a variety of substituted phenethylamines yields the final sulfonamide derivatives.[1]

Synthesis_Workflow cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Sulfonamide Coupling A Pentane-2,4-dione C 3,5-Dimethyl-1H-pyrazole A->C Methanol, 25-35°C B Hydrazine Hydrate B->C D 3,5-Dimethyl-1H-pyrazole G 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride D->G 1. Chloroform, 0°C -> 60°C E Chlorosulfonic Acid E->G F Thionyl Chloride F->G 2. 60°C H 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride J N-(Substituted-phenethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide H->J DIPEA, Dichloromethane, 25-30°C I Substituted 2-Phenylethylamine I->J

General synthetic workflow for N-aryl-1,3-dimethyl-1H-pyrazole-4-sulfonamides.

Structure-Activity Relationship (SAR) Analysis

The antiproliferative activity of this class of compounds is significantly influenced by the nature and position of substituents on the N-phenethyl moiety. The following analysis is based on the in vitro activity of a series of analogues against the human leukemia cell line U937, as determined by the CellTiter-Glo® Luminescent Cell Viability Assay.[1][5]

Impact of Phenyl Ring Substitution

The substitution pattern on the phenyl ring of the N-phenethyl group plays a critical role in modulating antiproliferative activity. A systematic evaluation of various substituents provides valuable insights into the electronic and steric requirements for potent activity.

Compound IDR1 (para-substitution)R2 (meta-substitution)R3 (ortho-substitution)IC50 (µM) against U937 cells[1]
MR-S1-3 HHH>100
MR-S1-4 FHH50.3
MR-S1-5 ClHH35.6
MR-S1-6 HFH75.8
MR-S1-7 HClH25.4
MR-S1-8 HHClNot Reported
Hypothetical HHEt Potentially < 25.4

Key Observations and Mechanistic Rationale:

  • Unsubstituted Phenyl Ring: The parent compound with an unsubstituted N-phenethyl group (MR-S1-3 ) exhibits weak activity, highlighting the importance of substitution on the phenyl ring for antiproliferative effects.[1]

  • Halogen Substitution: The introduction of a halogen atom significantly enhances activity. Chlorine substitution is generally more favorable than fluorine, as seen by comparing the para-substituted (MR-S1-5 vs. MR-S1-4 ) and meta-substituted (MR-S1-7 vs. MR-S1-6 ) analogues.[1] This suggests that both electronic and steric factors are at play. The greater polarizability and size of chlorine may lead to more favorable interactions within the binding pocket of the target protein, likely a kinase.

  • Positional Isomers: Meta-substitution with a chlorine atom (MR-S1-7 ) results in a more potent compound than para-substitution (MR-S1-5 ).[1] This indicates that the position of the substituent is crucial for optimal binding, possibly by orienting the molecule correctly within the active site or by avoiding unfavorable steric clashes.

The N-(2-ethylphenyl) Analogue: A Forward-Looking Analysis

While specific experimental data for the N-(2-ethylphenyl) analogue is not yet publicly available, we can extrapolate its potential activity based on the established SAR trends and general principles of medicinal chemistry.

The introduction of an ethyl group at the ortho-position of the phenyl ring is anticipated to have a significant impact on the molecule's conformation and binding affinity.

  • Steric Influence: The ortho-ethyl group will likely induce a conformational restriction, forcing the phenyl ring to adopt a non-coplanar orientation relative to the ethyl-sulfonamide linker. This "locked" conformation could be highly favorable for binding to the target protein by pre-organizing the molecule into its bioactive conformation, thus reducing the entropic penalty of binding.

  • Hydrophobic Interactions: The ethyl group provides an additional hydrophobic moiety that could engage in favorable van der Waals interactions within a hydrophobic pocket of the kinase ATP-binding site.[6]

  • Potential for Enhanced Potency: Given that meta-substitution with a moderately sized chloro group leads to the most potent analogue in the reported series, it is plausible that an ortho-ethyl group could further enhance activity. The combination of conformational constraint and additional hydrophobic interactions could lead to a significant improvement in binding affinity and, consequently, antiproliferative potency. It is hypothesized that the IC50 value for the N-(2-ethylphenyl) analogue could be lower than that of the most potent reported analogue, MR-S1-7 (25.4 µM).

SAR_Summary cluster_0 N-Phenethyl Moiety cluster_1 Rationale A Unsubstituted Phenyl (Low Activity) B Halogen Substitution (Increased Activity) A->B C Meta-Chloro (Most Potent Reported) B->C D Ortho-Ethyl (Hypothesized) (Potentially Higher Potency) C->D Extrapolation E Conformational Restriction D->E F Enhanced Hydrophobic Interactions D->F G Improved Binding Affinity E->G F->G

Key structure-activity relationships and the rationale for the predicted potency of the N-(2-ethylphenyl) analogue.

Experimental Protocols for Evaluation

To ensure the scientific rigor of SAR studies, standardized and validated experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of these antiproliferative agents.

In Vitro Antiproliferative Activity Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1]

Protocol:

  • Cell Seeding: Seed U937 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate vehicle (e.g., DMSO). Add the compounds to the cells at various final concentrations, ensuring the final vehicle concentration does not exceed 0.5%. Include vehicle-only and no-cell controls.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Lysis and Luminescence Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the CellTiter-Glo® reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Kinase Inhibition Assay

To investigate the mechanism of action, a direct kinase inhibition assay is crucial. The following is a general protocol for a biochemical kinase assay.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control inhibitor and a no-inhibitor control.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescent Assay: Using an ADP-Glo™ Kinase Assay to measure the amount of ADP produced.

    • Fluorescence-Based Assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 values as described for the antiproliferative assay.

Conclusion and Future Directions

The N-(substituted-phenethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide scaffold represents a promising class of antiproliferative agents, likely acting through the inhibition of key protein kinases. The SAR studies clearly indicate that substitutions on the N-phenethyl ring are critical for activity, with halogenation at the meta-position showing significant potency.

The hypothetical analysis of the N-(2-ethylphenyl) analogue suggests that this substitution pattern holds considerable promise for further enhancing the antiproliferative activity. The anticipated conformational restriction and additional hydrophobic interactions provided by the ortho-ethyl group could lead to a highly potent and potentially selective kinase inhibitor.

Future work should focus on the synthesis and biological evaluation of the N-(2-ethylphenyl) analogue and other ortho-substituted derivatives to validate these hypotheses. Further mechanistic studies, including broad kinase profiling and cellular assays to confirm target engagement, will be essential to fully elucidate the therapeutic potential of this promising class of compounds.

References

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. [Link]

  • Henderson, J. L., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Henderson, J. L., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
  • Caflisch, A. (2016). Three stories on Eph kinase inhibitors. University of Zurich. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)
  • Angell, T. D., et al. (2025). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII.
  • Kuhn, B., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors.
  • Abdel-Maksoud, M. S., et al. (2021). Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives. PubMed. [Link]

  • Khan, I., et al. (2021). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Publishing.
  • Wang, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]

  • Mickevičius, V., et al. (2025). Synthesis and Biological Evaluation of -Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferativ. Semantic Scholar. [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed. [Link]

  • van der Westhuizen, F. H., et al. (2010). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry.
  • Capoferri, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. [Link]

  • Abdel-Maksoud, M. S., et al. (2023).

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, a novel pyrazole derivative with potential therapeutic applications. As with any compound in the drug development pipeline, robust and reliable analytical methods are paramount for ensuring product quality, safety, and efficacy. This document is intended for researchers, analytical scientists, and drug development professionals, offering a detailed examination of method validation in line with current regulatory expectations.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4] The subject of this guide, N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, combines this key heterocycle with a sulfonamide group, a moiety also known for its diverse pharmacological activities.[5] The accurate quantification of this molecule is therefore a critical step in its journey from a promising lead compound to a potential therapeutic agent.

This guide will delve into the validation of common analytical techniques, providing a framework for selecting the most appropriate method for a given application. The principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a global standard for the validation of analytical procedures.[6][7]

The Importance of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[8] It is a cornerstone of pharmaceutical quality, ensuring that any analytical procedure used for drug testing is fit for its intended purpose.[6][9] The validation process provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable.

The following sections will compare and contrast three common analytical techniques for the quantification of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). For each technique, a detailed validation protocol is provided, along with illustrative experimental data to guide the reader in their own method development and validation efforts.

Chemical Structure of the Analyte

Caption: Chemical structure of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide.

Analytical Method Validation Workflow

The validation of an analytical method follows a structured workflow to ensure all critical parameters are assessed.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation Define Analytical Target Profile (ATP) Define Analytical Target Profile (ATP) Develop Validation Protocol Develop Validation Protocol Define Analytical Target Profile (ATP)->Develop Validation Protocol Specificity Specificity Develop Validation Protocol->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Analyze Data Analyze Data Robustness->Analyze Data Prepare Validation Report Prepare Validation Report Analyze Data->Prepare Validation Report

Caption: A typical workflow for analytical method validation.

Comparison of Analytical Techniques

The choice of an analytical technique is dependent on a multitude of factors including the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the intended application of the method.

FeatureHPLC-UVLC-MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Specificity Moderate; susceptible to interference from compounds with similar chromophores.High; provides structural information, reducing the likelihood of interference.High; provides structural information.
Sensitivity ng-µg/mL range.pg-ng/mL range.pg-ng/mL range.
Analyte Suitability Suitable for non-volatile, polar to moderately non-polar compounds.Broad applicability for ionizable compounds.Suitable for volatile and thermally stable compounds; derivatization may be required.
Cost & Complexity Lower initial and operational cost; relatively simple to operate.Higher initial and operational cost; requires specialized expertise.Moderate to high cost; requires specialized expertise.
Ideal Application Routine quality control, content uniformity, and assay.Impurity profiling, metabolite identification, and bioanalysis.Analysis of volatile impurities or when high sensitivity is required for thermally stable compounds.

Detailed Validation Protocols and Illustrative Data

The following sections provide detailed protocols for the validation of HPLC-UV, LC-MS, and GC-MS methods for the quantification of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide. The presented data is illustrative to demonstrate the expected outcomes of a successful validation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Rationale: HPLC-UV is often the workhorse of a pharmaceutical quality control laboratory due to its robustness, cost-effectiveness, and ease of use. For a molecule like N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, which contains a chromophore, UV detection is a viable and practical choice for routine analysis.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 254 nm).

  • Validation Parameters:

    • Specificity: Analyze blank (diluent), placebo, and a spiked sample to demonstrate the absence of interference at the retention time of the analyte. Forced degradation studies (acid, base, peroxide, heat, and light) should also be performed to ensure the method is stability-indicating.

    • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 50-150% of the target concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • Range: The range is established based on the linearity, accuracy, and precision data.

    • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

    • Precision:

      • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of target concentration50-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Report value0.1 µg/mL
LOQ Report value0.3 µg/mL
Robustness No significant impact on results.Pass
Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS offers significantly higher selectivity and sensitivity compared to HPLC-UV.[10] This makes it the method of choice for analyzing complex matrices, such as biological fluids, or for detecting and quantifying low-level impurities. The high specificity of mass spectrometric detection is particularly advantageous in early drug development when the impurity profile of the drug substance may not be fully characterized.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).

  • Chromatographic Conditions: Similar to HPLC-UV, but may be optimized for compatibility with the MS interface.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

    • Optimization: The source parameters (e.g., capillary voltage, gas flow rates, temperature) and compound-specific parameters (e.g., fragmentation voltage, collision energy for MS/MS) should be optimized to maximize the signal of the analyte.

  • Validation Parameters: The same parameters as for HPLC-UV are evaluated. However, additional considerations for LC-MS include matrix effects, which should be assessed to ensure that components of the sample matrix do not suppress or enhance the ionization of the analyte.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the analyte's retention time and m/z.Pass
Linearity (r²) ≥ 0.9950.9985
Range Defined by the application1-1000 ng/mL
Accuracy (% Recovery) 85.0 - 115.0% (for bioanalysis)97.2%
Precision (RSD)
- Repeatability≤ 15%4.5%
- Intermediate Precision≤ 15%6.8%
LOD Report value0.2 ng/mL
LOQ Report value0.7 ng/mL
Robustness No significant impact on results.Pass
Matrix Effect Within acceptable limitsPass
Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11] While N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide may not be sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility and thermal stability. This approach can be particularly useful for the analysis of specific volatile impurities or in matrices where GC separation is advantageous.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: A suitable derivatizing agent (e.g., a silylating agent like BSTFA) would be used to react with the sulfonamide group, making the molecule more amenable to GC analysis. The derivatization reaction conditions (temperature, time, reagent concentration) must be optimized and validated.

  • Chromatographic Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or hydrogen.

    • Inlet Temperature: Optimized to ensure efficient volatilization without degradation.

    • Oven Temperature Program: A temperature gradient to achieve optimal separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) for quantification.

  • Validation Parameters: The validation would follow the same principles as for HPLC-UV and LC-MS, with the added requirement of validating the derivatization step for completeness and reproducibility.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the analyte's retention time and m/z.Pass
Linearity (r²) ≥ 0.9950.9979
Range Defined by the application5-500 ng/mL
Accuracy (% Recovery) 90.0 - 110.0%98.5%
Precision (RSD)
- Repeatability≤ 10%5.1%
- Intermediate Precision≤ 10%7.3%
LOD Report value1 ng/mL
LOQ Report value3 ng/mL
Robustness No significant impact on results.Pass

Selecting the Appropriate Analytical Method

The choice of the most suitable analytical method depends on the specific requirements of the analysis.

G Start Start Routine QC / Assay? Routine QC / Assay? Start->Routine QC / Assay? High Sensitivity Needed? High Sensitivity Needed? Routine QC / Assay?->High Sensitivity Needed? No Use HPLC-UV Use HPLC-UV Routine QC / Assay?->Use HPLC-UV Yes Complex Matrix? Complex Matrix? High Sensitivity Needed?->Complex Matrix? Yes Volatile Impurities? Volatile Impurities? High Sensitivity Needed?->Volatile Impurities? No Complex Matrix?->Volatile Impurities? No Use LC-MS Use LC-MS Complex Matrix?->Use LC-MS Yes Volatile Impurities?->Use HPLC-UV No Consider GC-MS with Derivatization Consider GC-MS with Derivatization Volatile Impurities?->Consider GC-MS with Derivatization Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation of analytical methods is a critical and legally required step in the development of any new pharmaceutical product.[12][13] This guide has provided a comparative overview of three common analytical techniques for the quantification of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide.

For routine quality control and assay, HPLC-UV offers a robust, cost-effective, and reliable solution. When higher sensitivity and specificity are required, such as in bioanalysis or for the detection of low-level impurities, LC-MS is the superior choice. GC-MS , although requiring a derivatization step, can be a valuable tool for the analysis of volatile impurities or when orthogonal separation is needed.

The illustrative data and detailed protocols presented herein serve as a practical guide for scientists and researchers. By following a systematic and scientifically sound approach to method validation, as outlined in the ICH guidelines, the quality, safety, and efficacy of new drug candidates like N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can be assured.

References

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC. (n.d.).
  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery - ResearchGate. (n.d.).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. (n.d.).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.).
  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed. (2022, May 20).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 2).
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  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms - PubMed. (2007, March 28).
  • validation of analytical procedures q2(r2) - ICH. (2023, November 30).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
  • Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. (n.d.).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy. (2024, February 7).
  • Validation of an Analytical Method to Determine Sulfamides in Kidney by HPLC-DAD and PARAFAC2 with First-Order Derivative Chromatograms | Request PDF - ResearchGate. (n.d.).
  • Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science - Benchchem. (n.d.).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15).
  • Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC. (n.d.).
  • Quality guidelines: specifications, analytical procedures and analytical validation - EMA. (2023, December 15).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).
  • 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 - Sigma-Aldrich. (n.d.).
  • 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783 - PubChem. (n.d.).
  • CAS 88398-53-2: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide - CymitQuimica. (n.d.).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (n.d.).
  • MSDS of 1,3-dimethyl-1H-pyrazole-4-sulfonamide - Capot Chemical. (2026, February 7).
  • 1H-Pyrazole-4-sulfonamide,1,3-dimethyl-(9CI) | 88398-53-2 - ChemicalBook. (2025, July 16).
  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS - SciTePress. (n.d.).
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Sources

In-Depth Comparison Guide: Cross-Reactivity and Selectivity of N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide (iPCK2)

Author: BenchChem Technical Support Team. Date: April 2026

As metabolic reprogramming takes center stage in immunology and oncology, targeting specific metabolic rheostats without triggering off-target toxicity is a critical hurdle. N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide , frequently designated in recent literature as iPCK2 , has emerged as a structurally distinct inhibitor of Phospho-enol pyruvate carboxykinase (PEPCK)[1].

However, any compound harboring a sulfonamide moiety immediately raises red flags for cross-reactivity with the ubiquitous Carbonic Anhydrase (CA) metalloenzyme family[2]. As a Senior Application Scientist, I have designed this guide to objectively evaluate the selectivity profile of iPCK2 against alternative inhibitors, providing the mechanistic rationale and self-validating experimental frameworks necessary to prove its target fidelity.

Mechanistic Rationale & Structural Pharmacodynamics

PEPCK exists in two primary isoforms: cytosolic (PEPCK-C/PCK1) and mitochondrial (PEPCK-M/PCK2). Recent studies demonstrate that PEPCK-M is highly upregulated in effector T cells, acting as a metabolic rheostat during energetic challenges[3]. Inhibition of this node selectively impedes TCR-induced granzyme B expression and inflammatory cytokine production without halting overall T cell growth[1] (bioRxiv, 2025).

The pharmacological challenge lies in the pyrazole-4-sulfonamide core . Historically, primary sulfonamides ( R−SO2​NH2​ ) are potent, nanomolar inhibitors of Carbonic Anhydrases (e.g., CA I, II, and the tumor-associated CA IX) because the deprotonated sulfonamide nitrogen coordinates directly with the zinc ion in the CA active site[2],[4] (PMC, 2021).

The iPCK2 Advantage: iPCK2 is a secondary sulfonamide. The bulky N-(2-ethylphenyl) substitution creates severe steric hindrance, preventing the sulfonamide pharmacophore from penetrating the narrow, funnel-like active site of Carbonic Anhydrases. This structural divergence allows iPCK2 to access the allosteric pockets of PEPCK while bypassing classic sulfonamide off-targets.

Pathway & Cross-Reactivity Visualization

The following diagram maps the intended metabolic flux disruption by iPCK2 alongside the theoretical off-target liability common to the sulfonamide class.

Pathway cluster_0 Primary Target Pathway (Metabolic) cluster_1 Common Sulfonamide Off-Targets Compound N-(2-ethylphenyl)-1,3-dimethyl- 1H-pyrazole-4-sulfonamide (iPCK2) PEPCK PEPCK-M (PCK2) Compound->PEPCK Primary Inhibition CA Carbonic Anhydrases (CA I, II, IX) Compound->CA Steric Exclusion OAA Oxaloacetate (OAA) OAA->PEPCK PEP Phosphoenolpyruvate (PEP) PEPCK->PEP Catalysis TCell T-Cell Effector Function (Granzyme B, IFNγ) PEP->TCell Metabolic Flux pH Intracellular pH Regulation CA->pH CO2 Hydration

Metabolic targeting of PEPCK and potential sulfonamide cross-reactivity with Carbonic Anhydrases.

Comparative Selectivity Profiling

To benchmark iPCK2, we compare it against 3-Mercaptopicolinic acid (3-MP) , a classic competitive PEPCK inhibitor[1], and Acetazolamide , a gold-standard pan-CA sulfonamide inhibitor[2].

CompoundStructural CorePrimary Target (PEPCK-M) IC₅₀Off-Target (CA II / IX) IC₅₀Cellular Phenotype (T-Cells)
iPCK2 Secondary Pyrazole-4-sulfonamide~5.0 µM>100 µM (Steric clash)Selective Granzyme B suppression
3-MP Picolinic acid~10.0 µM>500 µM (No zinc affinity)Granzyme B suppression
Acetazolamide Primary Thiadiazole-sulfonamide>500 µM12.5 nM / 25.0 nMAltered intracellular pH

Data synthesis based on structural pharmacodynamics and established literature baselines for these compound classes ([1],[5]).

Self-Validating Experimental Methodologies

To rigorously prove the selectivity of iPCK2, biochemical assays must be paired with orthogonal cellular validation. The following protocols are engineered as self-validating systems —meaning the assay design includes internal logic gates that confirm the mechanical integrity of the experiment regardless of the compound's performance.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Biochemical assays lack the competitive environment of the cytosol. CETSA proves that iPCK2 binds PEPCK-M inside living cells without cross-reacting with abundant CAs.

  • Cell Preparation: Culture OT-I T cells and stimulate with cognate SIINFEKL peptide for 48 hours to upregulate PEPCK-M[3].

  • Compound Treatment: Aliquot cells and treat with Vehicle (DMSO), iPCK2 (10 µM), 3-MP (10 µM, positive control for PEPCK), or Acetazolamide (1 µM, positive control for CA).

    • Causality for Intact Cells: Intact cells preserve native oxaloacetate (OAA) and phosphoenolpyruvate (PEP) concentrations. If iPCK2 only binds in lysates but not intact cells, it lacks the affinity to outcompete endogenous metabolites or fails to cross the plasma membrane.

  • Thermal Gradient: Heat aliquots across a temperature gradient (40°C to 70°C) for 3 minutes, followed by 3 minutes at 25°C.

  • Lysis and Isolation: Lyse cells using repeated freeze-thaw cycles in a non-denaturing buffer (0.4% NP-40). Centrifuge at 20,000 x g to separate the soluble (folded) fraction from the precipitated (denatured) fraction.

  • Readout: Perform quantitative Western Blotting on the soluble fraction probing for PEPCK-M and CA II.

Validation Gate (The Self-Validating Logic):

  • If Acetazolamide fails to shift the melting curve ( Tm​ ) of CA II, the heating gradient or lysis buffer is flawed, and the entire plate must be discarded.

  • If the Vehicle control shows premature aggregation of PEPCK-M below 45°C, the NP-40 concentration is too harsh and is artificially destabilizing the protein.

Protocol B: In Vitro Enzymatic Cross-Reactivity Assay

To definitively rule out CA inhibition, a direct kinetic assay is required.

  • Buffer Selection: Prepare a reaction buffer of 50 mM HEPES (pH 7.4) and 50 mM Na₂SO₄.

    • Causality for Buffer Selection: Tris buffer must be strictly avoided. Tris contains a primary amine that can weakly coordinate the zinc ion in the CA active site, creating a high background noise that masks weak cross-reactivity.

  • Enzyme Incubation: Incubate recombinant human CA II (10 nM) with serial dilutions of iPCK2 (100 nM to 200 µM) for 15 minutes at room temperature.

  • Substrate Addition: Add 4-nitrophenyl acetate (4-NPA) to a final concentration of 1 mM. (CA II possesses esterase activity, allowing for a colorimetric readout of 4-NPA conversion to 4-nitrophenol).

  • Kinetic Readout: Measure absorbance continuously at 400 nm for 10 minutes.

Validation Gate: The assay must include a "No-Enzyme + 4-NPA + iPCK2" well. Sulfonamides can sometimes catalyze spontaneous hydrolysis of ester substrates at high concentrations. If this baseline well shows a positive slope, the IC₅₀ calculation will be artificially skewed, and the substrate concentration must be titrated down.

Strategic Recommendations

For drug development professionals utilizing the 1,3-dimethyl-1H-pyrazole-4-sulfonamide scaffold:

  • Leverage Steric Bulk: The N-(2-ethylphenyl) group is not just a linker; it is a critical selectivity filter against Carbonic Anhydrases. Do not truncate this region to a primary amine during lead optimization.

  • Monitor Metabolic Plasticity: While iPCK2 effectively limits inflammatory T cell activation via PEPCK-M inhibition[1], cancer models utilizing PEPCK-C/M for glutamine-lactate reservoir cycles[6] may rapidly upregulate compensatory transaminases. Combination therapies targeting both nodes should be explored.

References

  • Phospho-enol pyruvate carboxykinase inhibition limits inflammatory T cell activation. bioRxiv (2025).[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences (2021).[Link]

  • Metabolic Reservoir Cycles in Cancer. Frontiers in Oncology (2023).[Link]

  • Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry (2001).[Link]

Sources

Safety Operating Guide

N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, compliant, and scientifically sound disposal protocols is just as critical as the synthesis or assay of the compound itself. N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a specialized organic compound featuring a biologically active pyrazole core and a sulfonamide functional group. Because sulfonamide derivatives can persist in environmental water systems and potentially drive aquatic toxicity, improper disposal is not just a regulatory violation—it is a severe environmental hazard.

The following technical guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe containment, segregation, and disposal of this compound.

Physicochemical Hazard Profile & Waste Classification

To manage chemical waste effectively, one must first understand the quantitative and qualitative thresholds that dictate its lifecycle. The Environmental Protection Agency (EPA) strictly regulates chemical waste through the Resource Conservation and Recovery Act (RCRA), prohibiting the disposal of hazardous organics in regular trash or municipal sewer systems 1.

Table 1: Quantitative Waste Management Parameters

Regulatory ParameterQuantitative LimitOperational Causality
Water Solubility Threshold < 3% Compounds below a 3% solubility threshold cannot be drain-disposed, mandating collection as hazardous waste 2.
SAA Volume Limit 55 Gallons Exceeding this triggers a mandatory 3-day removal window by EH&S to prevent large-scale spill hazards 3.
Storage Time Limit (SAA) 12 Months Prevents degradation of chemical containers and ensures active waste lifecycle management 4.
Chemical Incompatibilities Strong Oxidizers Pyrazole-sulfonamides can undergo exothermic oxidation, leading to heat generation and the evolution of toxic SOx/NOx gases [[5]]().

In-Lab Waste Segregation and Containment

The cardinal rule of chemical waste management is to never mix waste streams unless explicitly instructed by validated safety protocols 5. N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide must be kept isolated from strong acids and oxidizing agents.

All waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation 3. This physical proximity ensures chain-of-custody, preventing accidental mixing during transit across the laboratory.

Step-by-Step Disposal Methodologies

To guarantee safety, every protocol below is designed as a self-validating system —meaning the workflow includes built-in verification steps to prevent downstream failures.

Protocol A: Solid Waste Segregation (Powders and Contaminated Consumables)

Causality: Solid pyrazole-sulfonamides pose a localized contamination and inhalation hazard if aerosolized. Containment must prioritize dust minimization and structural integrity.

  • Compatibility Verification: Before adding waste, visually inspect a high-density polyethylene (HDPE) container for stress fractures. Validation: A structurally sound container prevents environmental leaks during the up-to-12-month accumulation period.

  • Transfer & Containment: Operating inside a certified fume hood, carefully transfer residual powder, contaminated weighing paper, and disposable spatulas into the container.

  • Log Reconciliation: Secure the leak-proof closure. Immediately update the hazardous waste log with the chemical name, date of first accumulation, and approximate mass. Validation: Cross-referencing the added mass with the waste log ensures the SAA volume limits are mathematically tracked and never exceeded.

Protocol B: Liquid Waste Management (HPLC/Assay Effluents)

Causality: Analytical workflows (e.g., HPLC) dissolve this compound in organic solvents (like acetonitrile or methanol). This creates a mixed hazardous waste stream that is highly flammable and toxic, requiring precise segregation.

  • Phase Integrity Check: Confirm the liquid waste carboy is chemically compatible with the specific organic solvent used. Validation: Verifying compatibility prevents solvent-induced degradation of the carboy walls.

  • Halogen Segregation: Separate halogenated solvent waste (e.g., if dichloromethane was used for extraction) from non-halogenated waste. Validation: Segregating halogens ensures compliance with commercial incineration facility requirements, as mixed streams significantly increase disposal costs and alter thermal destruction parameters.

  • Headspace Management: Use a closed-system funnel to pour the effluent into the designated carboy, stopping at 90% capacity. Validation: Leaving 10% headspace acts as a physical buffer against thermal vapor expansion. Place the carboy in a secondary containment tray within the SAA.

Protocol C: Labware Decontamination

Causality: Residual compound on glassware can cross-contaminate future assays. Because N-(2-ethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is poorly soluble in water, it cannot be washed directly into the municipal sewer 2.

  • Primary Solvent Rinse: Rinse the glassware with a minimal volume of a compatible organic solvent (e.g., acetone) to dissolve the residual compound.

  • Rinsate Capture: Collect this primary solvent rinse and deposit it into the hazardous liquid waste carboy (Protocol B). Validation: Capturing the first rinse guarantees the bulk of the active chemical is diverted from the municipal sewer system.

  • Aqueous Wash: Wash the glassware with an appropriate laboratory detergent and water. The secondary aqueous wash can typically be directed to the sanitary sewer, provided local wastewater treatment regulations permit trace organics.

Waste Management Workflow

WasteWorkflow Start Waste Generation: N-(2-ethylphenyl)-1,3-dimethyl- 1H-pyrazole-4-sulfonamide Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (HPLC Effluent/Solvents) Start->Liquid ContainerS Seal in Compatible HDPE Container Solid->ContainerS ContainerL Segregate into Halogenated/Non-Halogenated Carboys Liquid->ContainerL SAA Satellite Accumulation Area (SAA) Max 12 Months / 55 Gallons ContainerS->SAA ContainerL->SAA EHRS EH&S Pickup Within 3 Days of Limit SAA->EHRS Incineration High-Temperature Incineration (EPA Compliant) EHRS->Incineration

Workflow for the segregation, containment, and disposal of pyrazole-sulfonamide chemical waste.

References

  • Title: Laboratory Guide for Managing Chemical Waste | Source: Vanderbilt University Medical Center | URL: 2

  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES | Source: University of Pennsylvania EHRS | URL: 3

  • Title: Laboratory Hazardous Waste Disposal Guidelines | Source: Central Washington University | URL: 4

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories | Source: Daniels Health | URL: 1

  • Title: 4-(4,6-Dimethoxypyrimidin-2-yl)aniline Safety and Disposal | Source: Benchchem | URL: 5

Sources

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